molecular formula C33H57GaO6 B13108504 Gallium;2,2,6,6-tetramethylheptane-3,5-dione

Gallium;2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B13108504
M. Wt: 619.5 g/mol
InChI Key: KPJXAIPEHLODQW-UHFFFAOYSA-N
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Description

Gallium;2,2,6,6-tetramethylheptane-3,5-dione: is a compound that belongs to the class of β-diketones. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound is characterized by its clear, colorless to slightly yellow liquid form and has a molecular formula of C11H20O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gallium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2,2,6,6-tetramethylheptane-3,5-dione with gallium salts. One common method includes the following steps :

  • Preparation of 2,2,6,6-tetramethylheptane-3,5-dione

    • In a 2-liter four-necked flask, add 1000 g of N,N-dimethylformamide (DMF) and 135 g of potassium tert-butoxide.
    • Heat the mixture to 50°C under mechanical stirring.
    • Gradually add 186 g of methyl pivalate using a dropping funnel.
    • Over 3 hours, add a mixture of 80 g of pinacolone and 100 g of DMF.
    • Continue stirring and heating for an additional 5 hours.
    • The resulting solution contains 2,2,6,6-tetramethylheptane-3,5-dione with a yield of approximately 52% based on pinacolone.
  • Complexation with Gallium

    • Dissolve the synthesized 2,2,6,6-tetramethylheptane-3,5-dione in an appropriate solvent.
    • Add gallium salts (e.g., gallium nitrate) to the solution.
    • Stir the mixture at room temperature until the complex forms.
    • Isolate the complex by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Gallium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The diketone structure allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide complexes, while reduction can produce gallium hydrides .

Mechanism of Action

The mechanism of action of Gallium;2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable complexes with metal ions. The diketone structure allows for the formation of chelate rings, which stabilize the metal-ligand complex. This stability is crucial for its applications in catalysis, imaging, and therapeutic uses .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethyl-3,5-heptanedione: A similar β-diketone without the gallium component.

    Acetylacetone: Another β-diketone with a simpler structure.

    Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced stability.

Uniqueness

Gallium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with gallium and other metal ions. This stability makes it particularly valuable in applications requiring robust and durable metal-ligand interactions .

Properties

Molecular Formula

C33H57GaO6

Molecular Weight

619.5 g/mol

IUPAC Name

gallium;2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/3C11H19O2.Ga/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3

InChI Key

KPJXAIPEHLODQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ga+3]

Origin of Product

United States

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